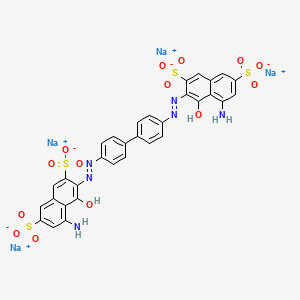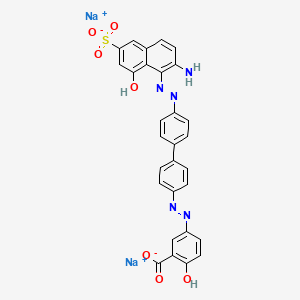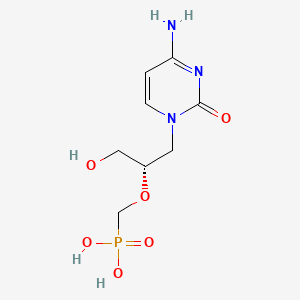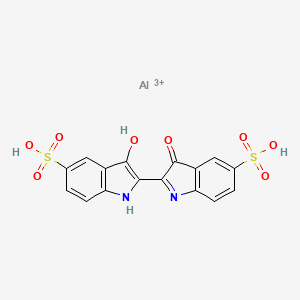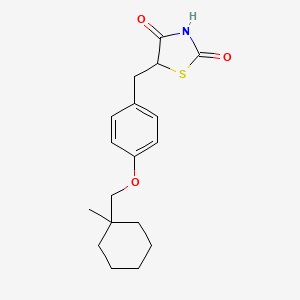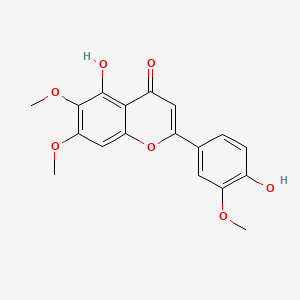
Cirsilineol
説明
Cirsilineol is a bioactive flavone isolated from Artemisia and from Teucrium gnaphalodes . It has been reported to exhibit anticancer effects against several human cancer cell lines . It also has antioxidant, anticancer, and antibacterial properties .
Molecular Structure Analysis
Cirsilineol has the molecular formula C18H16O7 . Its IUPAC name is 4′,5-Dihydroxy-3′,6,7-trimethoxyflavone . The average mass is 344.315 Da and the monoisotopic mass is 344.089600 Da .
Chemical Reactions Analysis
Cirsilineol has been found to react with hydroxyl radicals . The overall OH rate constant is 233.1838 E-12 cm3/molecule-sec .
Physical And Chemical Properties Analysis
Cirsilineol has a density of 1.387g/cm3 . Its boiling point is 585ºC at 760 mmHg . The flash point is 215.2ºC .
科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of Cirsilineol, also known as Eupatrin or Anisomelin:
Cancer Treatment
Cirsilineol has been shown to have antiproliferative effects on various types of cancer cells. Studies have demonstrated its effectiveness against breast carcinoma, lung carcinoma, and multiple other cancer cell lines by inhibiting their proliferation in a concentration-dependent manner .
Osteoporosis Management
Research indicates that Cirsilineol can suppress the expression of osteoclast-related genes and proteins, which are crucial in the development and progression of osteoporosis. It does so by blocking signaling pathways such as nuclear factor (NF)-κb, ERK, and p38 cascades. In mice models with osteoporosis, Cirsilineol treatment alleviated bone mass loss caused by estrogen depletion .
Antiplatelet Aggregation
Cirsilineol has been identified as a novel inhibitor of platelet aggregation, which is a critical factor in thrombosis. The compound’s antithrombotic action has been attributed to its ability to interfere with the underlying mechanisms that cause platelet aggregation .
Antioxidant Activity
The compound exhibits significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases .
Antibacterial Properties
Cirsilineol has shown antibacterial activities, which could be utilized in treating bacterial infections .
Gastroprotective Effects
It also possesses gastroprotective effects, which may be useful in treating various gastrointestinal disorders .
Anti-Helicobacter pylori Activity
Cirsilineol has demonstrated anti-Helicobacter pylori activities, suggesting its potential use in managing infections caused by this bacterium .
Anti-Diabetic Properties
The compound has been reported to have anti-diabetic activities, indicating its possible application in diabetes management .
作用機序
Cirsilineol, also known as Anisomelin or Eupatrin, is a natural flavonoid compound found in various species of the Artemisia plant . It has been recognized for its diverse biological activities, including antioxidant, anticancer, and antibacterial properties .
Target of Action
Cirsilineol primarily targets osteoclasts, a type of bone cell that breaks down bone tissue . It also targets blood coagulation Factor Xa, which plays a crucial role in blood clotting .
Mode of Action
Cirsilineol inhibits osteoclast activity by suppressing the expression of osteoclast-related genes and proteins . It also inhibits the enzymatic activity of Factor Xa, thereby preventing blood clot formation .
Biochemical Pathways
Cirsilineol acts through the NF-κb/ERK/p38 signaling pathways to inhibit osteoclast differentiation and activity . It also blocks the IFN-γ/STAT1/T-bet signaling in intestinal CD4+ T cells .
Pharmacokinetics
Its therapeutic effects have been observed in various in vitro and in vivo studies, suggesting that it has sufficient bioavailability to exert its effects .
Result of Action
Cirsilineol’s action results in the inhibition of osteoclast activity, leading to a reduction in bone resorption and alleviation of osteoporosis . It also demonstrates antithrombotic efficacy by inhibiting Factor Xa and platelet aggregation .
Action Environment
The action of Cirsilineol can be influenced by various environmental factors. For instance, its anti-osteoclast activity was observed in an environment mimicking postmenopausal osteoporosis . .
将来の方向性
Cirsilineol has shown promising results in the treatment of various conditions. It has been found to have potent immunosuppressive and anti-tumor properties . It also significantly ameliorates trinitro-benzene sulfonic acid (TNBS)-induced T-cell-mediated experimental colitis in mice . Furthermore, it has been suggested as a potential pharmacological candidate for a novel class of anti-FXa and antiplatelet medications . More research is needed to fully understand its potential therapeutic applications.
特性
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-13-6-9(4-5-10(13)19)12-7-11(20)16-14(25-12)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOSQMWSWLZQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194314 | |
| Record name | Cirsilineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fastigenin | |
CAS RN |
41365-32-6 | |
| Record name | Cirsilineol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41365-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cirsilineol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041365326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cirsilineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FASTIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08DZZ529FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cirsilineol?
A1: Cirsilineol possesses the molecular formula C18H16O7 and a molecular weight of 344.32 g/mol. []
Q2: What spectroscopic techniques have been employed to characterize cirsilineol?
A2: Researchers have utilized various spectroscopic techniques to elucidate the structure of cirsilineol. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, COSY, NOESY, HSQC, and HMBC experiments provide detailed information about the hydrogen and carbon atoms within the molecule, aiding in structural determination. [, , , ]
- Mass Spectrometry (MS): Techniques like LSIMS, EI-MS, D/CI-MS, and TSP-MS provide information about the molecular weight and fragmentation pattern of the compound, supporting structural identification. [, , ]
- Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy helps identify the presence of conjugated systems and functional groups within the molecule, contributing to the characterization of cirsilineol. [, , ]
Q3: How does cirsilineol exert its antiproliferative effects?
A3: Studies suggest that cirsilineol exhibits antiproliferative activity against various cancer cell lines through the induction of apoptosis. This process involves: [, , ]
- Mitochondrial Pathway: Cirsilineol triggers changes in mitochondrial membrane potential, leading to the release of cytochrome c. [, ]
- Caspase Activation: The released cytochrome c activates caspases, such as caspase-3 and caspase-9, which are crucial enzymes in the apoptotic cascade. [, ]
- Bcl-2 Family Protein Modulation: Cirsilineol influences the expression of Bcl-2 family proteins, increasing pro-apoptotic Bax levels and decreasing anti-apoptotic Bcl-2 expression, further promoting apoptosis. []
Q4: What are the potential mechanisms behind cirsilineol's anti-inflammatory effects?
A4: Research indicates that cirsilineol exerts anti-inflammatory actions through several mechanisms, including:
- NF-κB Inhibition: Cirsilineol suppresses the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. It achieves this by inhibiting the phosphorylation and degradation of IκBα, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. [, ]
- HO-1 Induction: Cirsilineol upregulates heme oxygenase-1 (HO-1) expression. HO-1 is an enzyme with antioxidant and anti-inflammatory properties, contributing to the protective effects of cirsilineol against inflammation. [, ]
- COX-2 and iNOS Suppression: Cirsilineol downregulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for producing pro-inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO), respectively. [, ]
Q5: What are the implications of cirsilineol's anti-Helicobacter pylori activity?
A5: Cirsilineol exhibits potent antibacterial activity specifically against Helicobacter pylori []. This finding suggests its potential as a therapeutic agent for treating H. pylori infections, a major cause of gastric ulcers and a risk factor for gastric cancer.
Q6: How does cirsilineol contribute to gastroprotection?
A6: Cirsilineol demonstrates gastroprotective effects, primarily by: []
- Reducing Gastric Acidity: Cirsilineol decreases total acidity in the stomach, mitigating the damaging effects of excessive acid. []
- Enhancing Antioxidant Defenses: Cirsilineol elevates the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in gastric tissues, protecting against oxidative damage. []
- Suppressing Inflammatory Cytokines: Cirsilineol reduces the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α), in gastric tissues, further contributing to its protective effects. []
Q7: What is the significance of cirsilineol's interaction with blood coagulation factor Xa (FXa)?
A7: Research indicates that cirsilineol acts as a potent inhibitor of FXa, a key enzyme in the coagulation cascade []. This interaction underscores its potential as an antithrombotic agent, potentially useful in preventing or treating thrombotic disorders.
Q8: How do structural modifications impact the biological activity of cirsilineol?
A8: While specific SAR studies on cirsilineol are limited in the provided research, certain structural features seem crucial for its activity: [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B1668999.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B1669001.png)
![2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B1669003.png)
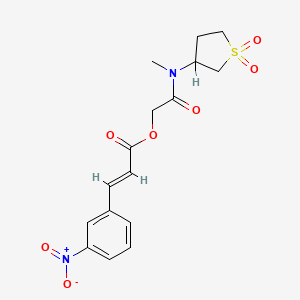
![8-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B1669006.png)
![9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one](/img/structure/B1669008.png)
